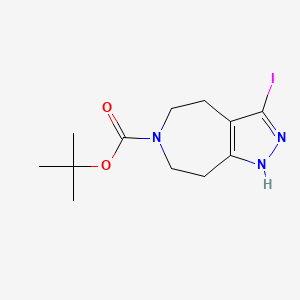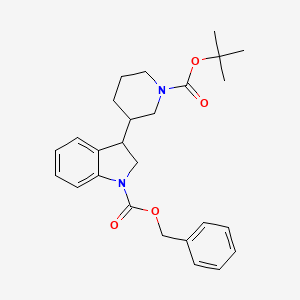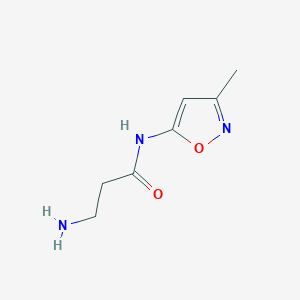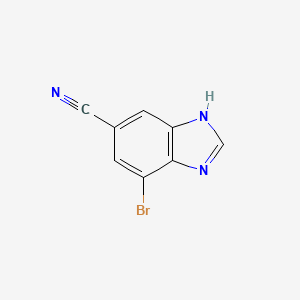
Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is C10H18FNO3 . The Inchi Code is 1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3/t10-/m1/s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 219.26 . It is an oil at room temperature . The storage temperature is recommended to be in a refrigerator .Applications De Recherche Scientifique
Enzymatic Metabolism Studies
One significant application of Tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives is in the study of enzymatic metabolism. For instance, the in vitro metabolism of a related compound, 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, was investigated using rat liver microsomes. This study focused on identifying the major metabolic pathways, which included hydroxylation and carbonyl reduction, providing insight into how similar compounds are metabolized in biological systems (Yoo et al., 2008).
Antibacterial Agent Synthesis
Compounds structurally similar to this compound have been explored for their potential as antibacterial agents. For example, a series of fluoronaphthyridines and quinolones with tert-butyl and pyrrolidine substitutions were synthesized and showed promise as antibacterial agents due to their structure-activity relationships. These studies highlight the potential of such compounds in the development of new antibacterial drugs (Bouzard et al., 1992; Di Cesare et al., 1992).
Asymmetric Synthesis
Another application is found in asymmetric synthesis. For instance, the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines was achieved via a nitrile anion cyclization strategy. This method was applied to synthesize (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, demonstrating the compound's utility in producing chiral pyrrolidine derivatives with high yield and enantiomeric excess (Chung et al., 2005).
Anti-Inflammatory Research
In the field of anti-inflammatory research, derivatives of this compound have been synthesized and evaluated for their potential as anti-inflammatory agents. For example, compounds like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were found to have dual inhibitory activity on prostaglandin and leukotriene synthesis, indicating their possible use in anti-inflammatory and analgesic therapies (Ikuta et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMKNNFZSSJGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857147 | |
| Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262410-84-3 | |
| Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)
![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)
![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)

![Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1376952.png)

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)



![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)